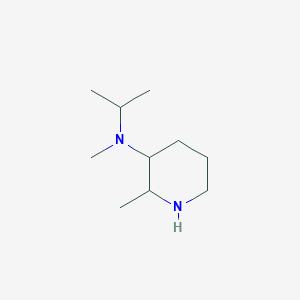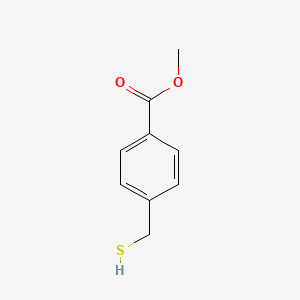
Methyl 4-(sulfanylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(sulfanylmethyl)benzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where a sulfanylmethyl group is attached to the fourth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(sulfanylmethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(sulfanylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanylmethyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro derivatives, bromo derivatives.
Applications De Recherche Scientifique
Methyl 4-(sulfanylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 4-(sulfanylmethyl)benzoate involves its ability to interact with biological molecules through its sulfanylmethyl group. This group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound’s aromatic ring also allows for interactions with hydrophobic pockets in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
- Methyl 4-(methylsulfonylmethyl)benzoate
- Methyl 4-(sulfooxy)benzoate
- Methyl benzoate
Comparison: Methyl 4-(sulfanylmethyl)benzoate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-(methylsulfonylmethyl)benzoate contains a sulfonyl group, which is more oxidized and less reactive towards nucleophiles. Methyl 4-(sulfooxy)benzoate has a sulfooxy group, which significantly alters its chemical properties and reactivity. Methyl benzoate, lacking any sulfur-containing groups, exhibits different reactivity patterns and applications.
Propriétés
Numéro CAS |
102203-61-2 |
|---|---|
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
methyl 4-(sulfanylmethyl)benzoate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 |
Clé InChI |
KEXBODNZFOYNET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


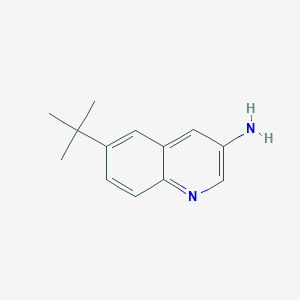
![N-Methyl-2-[(4-methylpiperidin-4-YL)formamido]acetamide](/img/structure/B13235639.png)
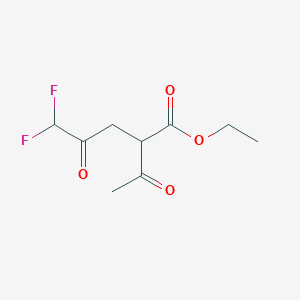
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)
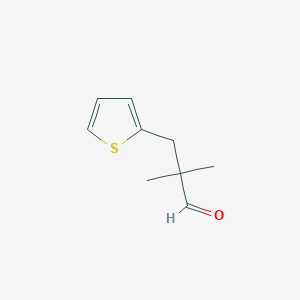
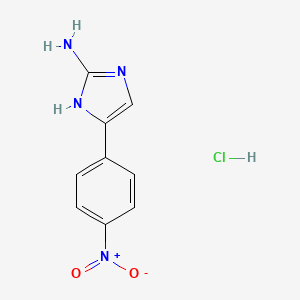
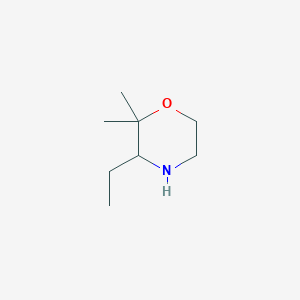
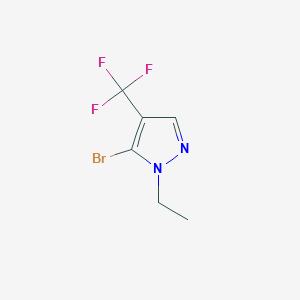

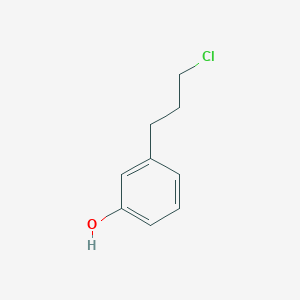
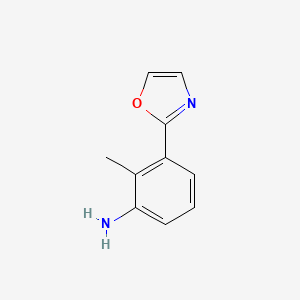
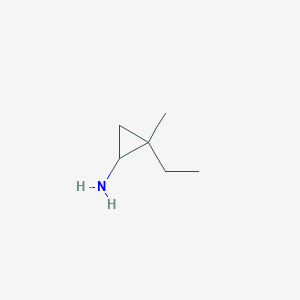
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
